Cas no 777056-71-0 (2-(4-Chloro-pyrazol-1-yl)-ethylamine)

2-(4-Chloro-pyrazol-1-yl)-ethylamine is a versatile pyrazole-based amine compound with a chloro-substituted heterocyclic core. Its molecular structure, featuring a reactive ethylamine linker, makes it a valuable intermediate in pharmaceutical and agrochemical synthesis. The chloro group at the 4-position enhances its utility in further functionalization, enabling selective cross-coupling or nucleophilic substitution reactions. This compound is particularly useful in the development of biologically active molecules due to its balanced reactivity and stability. Its well-defined purity and consistent performance make it suitable for research and industrial applications requiring precise molecular modifications. Proper handling and storage under inert conditions are recommended to maintain its integrity.
2-(4-Chloro-pyrazol-1-yl)-ethylamine structure
777056-71-0 structure
Product Name:2-(4-Chloro-pyrazol-1-yl)-ethylamine
CAS No:777056-71-0
MF:C5H8ClN3
MW:145.590119361877
MDL:MFCD03422566
CID:1087747
PubChem ID:7019315
Update Time:2025-06-10

2-(4-Chloro-pyrazol-1-yl)-ethylamine Chemical and Physical Properties

Names and Identifiers

    • 2-(4-Chloro-1H-pyrazol-1-yl)ethanamine
    • 2-(4-chloropyrazol-1-yl)ethanamine
    • 2-(4-chloro-1H-pyrazol-1-yl)ethanamine(SALTDATA: FREE)
    • 2-(4-Chloro-pyrazol-1-yl)-ethylamine
    • 2-(4-chloropyrazolyl)ethylamine
    • CTK5E4804
    • F2169-0783
    • MolPort-000-164-075
    • SBB020913
    • AKOS000305044
    • 2-(4-Chloro-1H-pyrazol-1-yl)ethanamine, AldrichCPR
    • SCHEMBL12569418
    • AT16046
    • CS-0215026
    • EN300-215275
    • VS-0268
    • 2-(4-chloro-1H-pyrazol-1-yl)ethan-1-amine
    • 2-(4-CHLORO-1H-PYRAZOL-1-YL)-1-ETHANAMINE
    • MFCD03422566
    • CGB05671
    • DTXSID30427100
    • 777056-71-0
    • HYMUJSKLHIXUOM-UHFFFAOYSA-N
    • DB-354808
    • STK312894
    • MDL: MFCD03422566
    • Inchi: 1S/C5H8ClN3/c6-5-3-8-9(4-5)2-1-7/h3-4H,1-2,7H2
    • InChI Key: HYMUJSKLHIXUOM-UHFFFAOYSA-N
    • SMILES: ClC1C=NN(C=1)CCN

Computed Properties

  • Exact Mass: 145.0406750g/mol
  • Monoisotopic Mass: 145.0406750g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 2
  • Complexity: 88.3
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.1
  • Topological Polar Surface Area: 43.8Ų

2-(4-Chloro-pyrazol-1-yl)-ethylamine Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • Hazard Statement: H302
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 22
  • Hazardous Material Identification: Xn

2-(4-Chloro-pyrazol-1-yl)-ethylamine Pricemore >>

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Fluorochem
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777056-71-0 95%
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XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
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2-(4-Chloro-pyrazol-1-yl)-ethylamine Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:777056-71-0)2-(4-Chloro-pyrazol-1-yl)-ethylamine
Order Number:A1176591
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 01:34
Price ($):428.0
Email:sales@amadischem.com

Additional information on 2-(4-Chloro-pyrazol-1-yl)-ethylamine

Comprehensive Overview of 2-(4-Chloro-pyrazol-1-yl)-ethylamine (CAS No. 777056-71-0): Properties, Applications, and Industry Insights

2-(4-Chloro-pyrazol-1-yl)-ethylamine (CAS No. 777056-71-0) is a specialized heterocyclic compound with a pyrazole backbone, widely recognized for its versatility in pharmaceutical and agrochemical research. This compound, featuring a chloro-substituted pyrazole and an ethylamine side chain, has garnered significant attention due to its potential as a building block in drug discovery and material science. Its molecular structure (C5H9ClN3) offers unique reactivity, making it valuable for cross-coupling reactions and bioconjugation applications.

In recent years, the demand for high-purity intermediates like 2-(4-Chloro-pyrazol-1-yl)-ethylamine has surged, driven by advancements in targeted therapy and precision agriculture. Researchers frequently search for "pyrazole derivatives in drug design" or "CAS 777056-71-0 solubility data," reflecting its relevance in optimizing bioactive molecules. The compound’s logP value and hydrogen bonding capacity are critical parameters for ADMET profiling, aligning with the industry’s focus on computational chemistry and AI-driven molecular modeling.

The synthesis of 2-(4-Chloro-pyrazol-1-yl)-ethylamine typically involves nucleophilic substitution or catalytic amination, with yields optimized through microwave-assisted techniques—a trending topic in green chemistry forums. Its stability under physiological pH conditions makes it suitable for proteomics studies, particularly in designing enzyme inhibitors or fluorescent probes. Notably, patents referencing this compound highlight its utility in kinase inhibitor scaffolds, addressing prevalent queries like "pyrazole-based anticancer agents."

From an industrial perspective, CAS 777056-71-0 is often discussed alongside scale-up challenges and regulatory compliance. Manufacturers emphasize GMP-grade production to meet the stringent requirements of clinical trial materials. Environmental considerations also play a role, with studies exploring biodegradable analogs to align with ESG (Environmental, Social, and Governance) goals—a hotspot in sustainable chemistry debates.

Emerging applications include its use in metal-organic frameworks (MOFs) for gas storage, resonating with searches for "pyrazole ligands in materials science." Analytical methods such as HPLC-MS and NMR spectroscopy are routinely employed for quality control, underscoring the need for reference standards. As the scientific community prioritizes reproducibility, detailed spectral data for 777056-71-0 remains a sought-after resource.

In conclusion, 2-(4-Chloro-pyrazol-1-yl)-ethylamine exemplifies the intersection of innovation and practical utility in modern chemistry. Its adaptability across life sciences and advanced materials ensures sustained interest, while ongoing research into its structure-activity relationships (SAR) continues to unlock new possibilities. For researchers navigating compound libraries or high-throughput screening, this molecule stands as a testament to the evolving landscape of functionalized heterocycles.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:777056-71-0)2-(4-Chloro-pyrazol-1-yl)-ethylamine
A1176591
Purity:99%
Quantity:5g
Price ($):428.0
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